molecular formula C9H16O2 B1652951 Bicyclo[3.3.1]nonane-2,6-diol CAS No. 16473-12-4

Bicyclo[3.3.1]nonane-2,6-diol

Cat. No. B1652951
CAS RN: 16473-12-4
M. Wt: 156.22 g/mol
InChI Key: ZAFAKOTZLSQTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[3.3.1]nonane-2,6-diol is a natural product found in Endopappus macrocarpus with data available.

Scientific Research Applications

Network Analysis and Solid State Structure

Bicyclo[3.3.1]nonane-2,6-diol has been studied for its unique solid state structure. It forms a hydrogen bonded, three-connected, chiral 3D-net with utg-topology, distinct from other tubuland diols and the qtz-net formed by weaker hydrogen bonds in bicyclo[3.3.1]nonane-2,6-dione. This structure is influenced by weaker forces, leading to close packed stacks (Wallentin et al., 2009).

Crystallization and Enantiomer Separation

Different modes of crystallization have been observed in C2-symmetric endo,endo-bicyclo[3.3.1]nonane-2,6-diols across various solvents. This depends on the type of supramolecular synthon used and the degree of enantiomer separation. The discovery of a method to separate enantiomers offers a new approach for obtaining chirally pure bicyclo[3.3.1]nonane compounds (Nguyen et al., 2009).

Synthetic Access to Bicyclo[3.3.1]nonane System

A novel approach to access the bicyclo[3.3.1]nonane system, common in polyisoprenylated phloroglucinol derivatives, has been developed. This involves Lewis acid promoted regioselective ring-opening reactions (Abe & Nakada, 2006).

Large-Scale Synthesis Using Baker's Yeast

An improved synthetic procedure for racemic bicyclo[3.3.1]nonane-2,6-dione was developed using Baker's yeast, enabling the isolation of enantiomerically pure compounds on a large scale (Wallentin et al., 2009).

Determination of Absolute Configuration

The absolute configuration of bicyclo[3.3.1]nonane-2,7-dione enantiomers was determined using circular dichroism spectroscopy and chemical correlation, demonstrating the validity of the octant rule (Butkus et al., 2001).

Development of Antimicrobial Polycations

Bicyclo[3.3.1]nonane (BCN) polycations, synthesized for antimicrobial applications, showed the ability to inhibit and kill bacteria at low concentrations, offering new possibilities in antimicrobial treatments (Geng & Finn, 2017).

properties

CAS RN

16473-12-4

Product Name

Bicyclo[3.3.1]nonane-2,6-diol

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

bicyclo[3.3.1]nonane-2,6-diol

InChI

InChI=1S/C9H16O2/c10-8-3-1-6-5-7(8)2-4-9(6)11/h6-11H,1-5H2

InChI Key

ZAFAKOTZLSQTTI-UHFFFAOYSA-N

SMILES

C1CC(C2CCC(C1C2)O)O

Canonical SMILES

C1CC(C2CCC(C1C2)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[3.3.1]nonane-2,6-diol
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Bicyclo[3.3.1]nonane-2,6-diol
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Bicyclo[3.3.1]nonane-2,6-diol
Reactant of Route 4
Bicyclo[3.3.1]nonane-2,6-diol
Reactant of Route 5
Bicyclo[3.3.1]nonane-2,6-diol
Reactant of Route 6
Bicyclo[3.3.1]nonane-2,6-diol

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